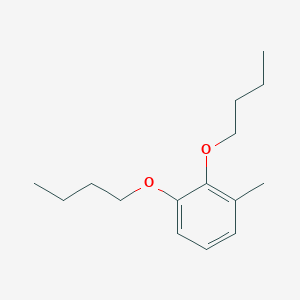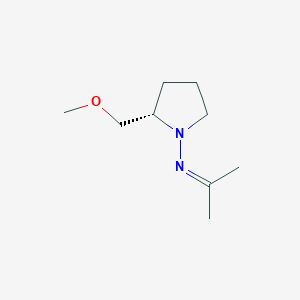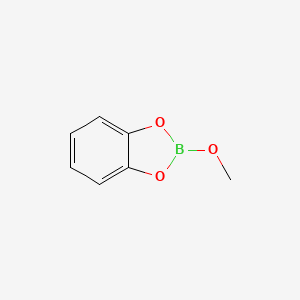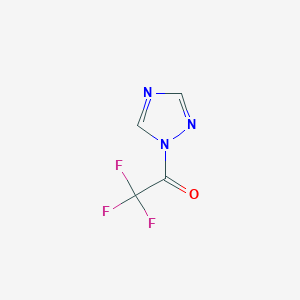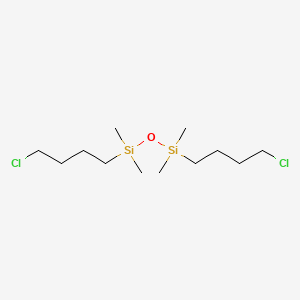
Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a disiloxane backbone with two 4-chlorobutyl groups and four methyl groups attached to the silicon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- typically involves the reaction of 1,3-dichlorotetramethyldisiloxane with 4-chlorobutylmagnesium bromide in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the disiloxane backbone. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- on a large scale.
化学反应分析
Types of Reactions
Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 4-chlorobutyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form disiloxane derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of disiloxane derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the compound under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield disiloxane derivatives with amine functional groups, while oxidation reactions can produce disiloxane derivatives with hydroxyl or carbonyl groups.
科学研究应用
Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is used in the development of novel biomaterials and as a tool for studying biological processes involving silicon-containing compounds.
Industry: The compound is used in the production of specialty silicones and as a component in coatings, adhesives, and sealants.
作用机制
The mechanism of action of Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions and other molecules, which can influence its reactivity and biological activity. The presence of the 4-chlorobutyl groups allows for specific interactions with biological membranes and proteins, leading to potential therapeutic effects.
相似化合物的比较
Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- can be compared with other similar compounds such as:
1,3-Bis(4-chlorobutyl)benzene: This compound has a similar structure but lacks the disiloxane backbone, which affects its chemical properties and applications.
1,3-Dichlorotetramethyldisiloxane: This compound is a precursor for the synthesis of Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- and has different reactivity due to the presence of two chlorine atoms on the silicon atoms.
1,3-Bis(4-chlorobutyl)tetramethyldisiloxane: This compound has a similar structure but with different substituents on the silicon atoms, leading to variations in its chemical behavior and applications.
属性
CAS 编号 |
72066-91-2 |
|---|---|
分子式 |
C12H28Cl2OSi2 |
分子量 |
315.42 g/mol |
IUPAC 名称 |
4-chlorobutyl-[4-chlorobutyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C12H28Cl2OSi2/c1-16(2,11-7-5-9-13)15-17(3,4)12-8-6-10-14/h5-12H2,1-4H3 |
InChI 键 |
VNSGKFYNTMOABN-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CCCCCl)O[Si](C)(C)CCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one)](/img/structure/B14471992.png)
![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471996.png)
![2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14472000.png)
![4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile](/img/structure/B14472010.png)
![4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline](/img/structure/B14472011.png)
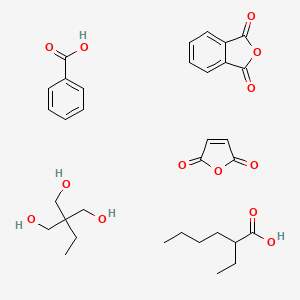
![1-{2-[(2-Cyanoethyl)(dodecanoyl)amino]ethyl}-1-methyl-2-undecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14472024.png)
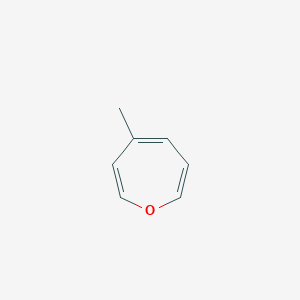

![2-[1-Phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B14472050.png)
